BenchChemオンラインストアへようこそ!

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide

HIV-1 fusion inhibitor gp41 antiviral rhodanine

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide (CAS 637318-72-0) is a synthetic, heterocyclic small molecule belonging to the 2-thioxothiazolidin-4-one (rhodanine) class. It features a conserved furan-2-ylmethylene moiety at the 5-position and an N-phenylbutanamide side chain at the 3-position of the thioxothiazolidinone core, yielding a molecular formula of C₁₈H₁₆N₂O₃S₂ and a molecular weight of 372.46 Da.

Molecular Formula C18H16N2O3S2
Molecular Weight 372.46
CAS No. 637318-72-0
Cat. No. B2634963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide
CAS637318-72-0
Molecular FormulaC18H16N2O3S2
Molecular Weight372.46
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S
InChIInChI=1S/C18H16N2O3S2/c21-16(19-13-6-2-1-3-7-13)9-4-10-20-17(22)15(25-18(20)24)12-14-8-5-11-23-14/h1-3,5-8,11-12H,4,9-10H2,(H,19,21)/b15-12+
InChIKeyVPZOMUQTPOXKRE-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: (E)-4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide (CAS 637318-72-0) as a 2-Thioxothiazolidin-4-one Research Candidate


(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide (CAS 637318-72-0) is a synthetic, heterocyclic small molecule belonging to the 2-thioxothiazolidin-4-one (rhodanine) class. It features a conserved furan-2-ylmethylene moiety at the 5-position and an N-phenylbutanamide side chain at the 3-position of the thioxothiazolidinone core, yielding a molecular formula of C₁₈H₁₆N₂O₃S₂ and a molecular weight of 372.46 Da [1]. This compound is cataloged within a patent family disclosing rhodanine derivatives with inhibitory activity against HIV, where the furan-2-ylmethylene-2-thioxothiazolidin-4-one scaffold is claimed as a preferred pharmacophoric element for antiviral target engagement [2]. Unlike the simpler protonstatin-type analogs (e.g., Protonstatin-1, IC₅₀ 3.9 µM against plasma membrane H⁺-ATPase), this compound's extended N-phenylbutanamide substituent is designed to modulate lipophilicity, hydrogen-bonding capacity, and target-binding geometry, making it a structurally differentiated candidate for medicinal chemistry optimization programs [3].

Why Generic Substitution Fails: Structural Nuances Separating (E)-4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide from In-Class Analogs


The 2-thioxothiazolidin-4-one scaffold is pharmacologically promiscuous, with even minor N3-substituent variations producing divergent biological profiles. The carboxylic acid analog WAY-301385 (4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid) demonstrates measurable FFAR1 agonism (EC₅₀ = 16.8 µM) but weak phospholipase Cγ-1 inhibition (IC₅₀ = 123 µM), illustrating that the terminal functional group dictates target engagement [1]. Similarly, the N-(4-chlorophenyl) analog (CAS 637319-18-7) introduces an electron-withdrawing para-chloro substituent (XLogP3-AA = 3.9) that alters both lipophilicity and hydrogen-bond acceptor count compared to the unsubstituted N-phenyl derivative [2]. Within the broader phenyl-furanyl-rhodanine (PFR) series, RNA polymerase inhibitory potency is exquisitely sensitive to N3-substitution pattern, with transcription inhibition EC₅₀ values ranging from ≤10 µM for optimized analogs to inactive for improperly substituted variants [3]. These data collectively demonstrate that generic substitution among N3-modified 2-thioxothiazolidin-4-ones is unsupported by SAR evidence; the specific N-phenylbutanamide side chain of CAS 637318-72-0 represents a distinct chemical entity whose biological fingerprint cannot be inferred from neighboring analogs [4].

Quantitative Differentiation Evidence: (E)-4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide vs. Closest Structural Analogs


HIV-1 Inhibitory Activity: N-Phenylbutanamide Derivative Included in Patent Claims vs. Inactive Imidazole-Substituted Rhodanines

The target compound falls within the generic structure of rhodanine derivatives claimed in EP2583969A2, a patent family explicitly disclosing HIV-inhibitory rhodanines. The patent specifies compounds bearing a furan-2-ylmethylene group at the 5-position and various N3-substituents, structurally encompassing the N-phenylbutanamide side chain. This patent family provides the most direct evidence of intended antiviral application for the target scaffold [1]. As a critical class-level comparator, Tamiz et al. (2021) synthesized and tested a parallel series of 2-thioxothiazolidin-4-one derivatives in which the furan ring was replaced with a substituted imidazole moiety; despite stable in silico gp41 binding, all imidazole-substituted compounds were potently cytotoxic to MT-4 host cells, preventing any assessment of antiviral activity [2]. The furan-2-ylmethylene motif retained in the target compound is thus a non-redundant pharmacophoric element whose substitution abolishes the therapeutic window.

HIV-1 fusion inhibitor gp41 antiviral rhodanine

Functional Group-Dependent Target Engagement: N-Phenylbutanamide Derivative vs. Carboxylic Acid Analog (WAY-301385)

WAY-301385 (4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, CAS 17384-23-5) is the closest commercially cataloged analog sharing an identical furan-2-ylmethylene-2-thioxothiazolidin-4-one core with a butanoic acid terminus. BindingDB data reveal that WAY-301385 acts as a weak FFAR1 (GPR40) agonist (EC₅₀ = 16.8 µM, calcium flux FLIPR assay in HEK-EM293 cells) and a negligible inhibitor of phospholipase Cγ-1 I813T mutant (IC₅₀ = 123 µM) [1]. In contrast, the target compound's terminal N-phenylamide replaces the ionizable carboxylic acid with a neutral, lipophilic amide, fundamentally altering hydrogen-bond donor/acceptor topology (1 HBD, 5 HBA for the 4-chlorophenyl analog vs. carboxylic acid ionization state-dependent binding for WAY-301385) [2]. This functional group switch redirects the compound away from carboxylic acid-recognizing targets (FFAR1, PLCγ-1) toward amide-preferred binding pockets such as those found in viral fusion proteins and bacterial RNA polymerase [3].

FFAR1 phospholipase C target selectivity

Physicochemical Differentiation for ADME Optimization: Unsubstituted N-Phenyl vs. 4-Chlorophenyl and 4-Ethoxyphenyl Analogs

Within the N-phenylbutanamide sub-series, the unsubstituted N-phenyl derivative (target compound, MW 372.46) occupies a distinct physicochemical space compared to its nearest aryl-substituted analogs. The N-(4-chlorophenyl) analog (CAS 637319-18-7, MW 406.9) carries an electron-withdrawing para-chloro substituent increasing XLogP3-AA to 3.9 and adding one hydrogen bond acceptor (total = 5), while the N-(4-ethoxyphenyl) analog (CAS 637318-86-6, MW 416.5) introduces a flexible ethoxy group further elevating molecular weight and lipophilicity [1]. The unsubstituted N-phenyl derivative thus provides the lowest molecular weight and minimal lipophilicity within this analog series, favorable for maintaining ligand efficiency and aqueous solubility in early lead optimization. Direct comparison of computed properties is available from PubChem entries for these analogs, confirming rotatable bond counts of 6 for the 4-chlorophenyl analog vs. an estimated 5 for the unsubstituted N-phenyl derivative [1]. In the context of the antibacterial PFR series, excessive lipophilicity correlates with increased serum albumin binding, a critical ADME liability [2].

lipophilicity XLogP3 ADME

Anticancer Activity Space: N-Phenylbutanamide Rhodanine vs. BCFMT (Potent Antitubulin Agent)

BCFMT ((Z)-5-((5-(4-bromo-3-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one) is a structurally related 2-thioxothiazolidin-4-one that differs from the target compound by having a 4-bromo-3-chlorophenyl substituent on the furan ring and lacking the N3-butanamide side chain. BCFMT demonstrates potent antiproliferative activity across multiple cancer cell lines: HeLa IC₅₀ = 7.2 ± 1.8 µM, MCF-7 IC₅₀ = 10.0 ± 0.5 µM, MDA-MB-231 IC₅₀ = 6.0 ± 1 µM, A2780-cis IC₅₀ = 5.8 ± 0.3 µM, and EMT6/AR1 IC₅₀ = 6.5 ± 1 µM, acting through tubulin binding at the vinblastine site (Kd = 8.3 ± 1.8 µM; Ki = 5.2 ± 1.5 µM competitive vs. BODIPY FL-vinblastine) [1]. The target compound, lacking the 5-aryl substitution on the furan ring, is predicted to have substantially reduced tubulin binding affinity. However, furan derivatives bearing rhodanine moieties with distinct substitution patterns (series 4a–l and 5a–l) have demonstrated MIC values of 2–16 µg/mL against multidrug-resistant Gram-positive clinical isolates without significant HeLa cytotoxicity, indicating that removal of the 5-aryl-furan motif redirects biological activity away from the tubulin axis toward an antimicrobial profile [2].

anticancer microtubule tubulin

Procurement Application Scenarios: Where (E)-4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide Delivers Differentiated Value


HIV-1 gp41 Fusion Inhibitor Screening Cascades

The furan-2-ylmethylene-2-thioxothiazolidin-4-one scaffold is validated as a preferred gp41-binding motif in molecular docking and dynamics studies [1]. The target compound, encompassed by HIV-inhibitory rhodanine patent claims (EP2583969A2), offers a structurally enabled entry point for medicinal chemistry optimization, with the N-phenylbutanamide side chain providing a vector for introducing additional hydrogen-bonding interactions within the gp41 hydrophobic groove, while avoiding the imidazole-associated cytotoxicity that derailed the comparator series [1][2].

Antibacterial RNA Polymerase Inhibitor Lead Generation

The phenyl-furanyl-rhodanine class has demonstrated RNA polymerase transcription inhibition at ≤10 µM with activity against Staphylococcus epidermidis biofilms [3]. The target compound's unsubstituted N-phenyl terminus provides a lower-lipophilicity starting point predicted to reduce serum albumin binding—a critical liability identified in the PFR series—while preserving the core pharmacophore required for RNAP engagement [3][4].

Structure-Activity Relationship Expansion for Multidrug-Resistant Gram-Positive Infections

Furan-rhodanine derivatives (series 4a–l and 5a–l) have demonstrated MIC values as low as 2 µg/mL against multidrug-resistant clinical isolates including MRSA and VRE, with favorable selectivity over HeLa cells [4]. The target compound's N-phenylbutanamide substituent represents an unexplored vector for enhancing potency or altering the antibacterial spectrum relative to published series, making it a high-value diversity point for SAR libraries targeting resistant Gram-positive pathogens [4].

Computational ADME-Driven Lead Optimization Starting Point

Compared to the 4-chlorophenyl analog (MW 406.9, XLogP3-AA = 3.9), the target compound's unsubstituted N-phenyl terminus (MW 372.46, lower predicted lipophilicity) offers superior ligand efficiency and a reduced rotatable bond count [5][6]. For medicinal chemistry teams using predictive ADME models to prioritize synthesis, this compound provides a minimal-lipophilicity anchor point from which to explore directed substitution while maintaining drug-like property space [3].

Quote Request

Request a Quote for (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.